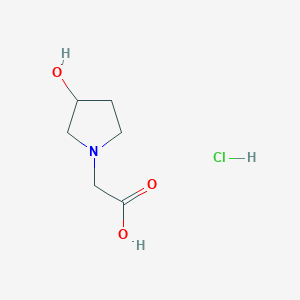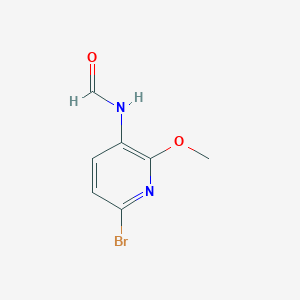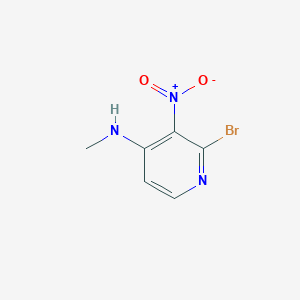
1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
説明
“1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile” is an organic compound with the CAS Number: 1447606-53-2 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Synthesis and Potential in Cancer Research
1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile is used in synthesizing new heterocyclic compounds with potential anticancer activity. For instance, it has been used in the creation of compounds like oxathiepine-6-carbonitriles and pyrazolopyrimidines, which show promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Diverse Chemical Synthesis Applications
This compound has been utilized in various synthesis reactions, demonstrating its versatility. For example, it plays a role in the three-component condensation processes leading to the creation of dihydrofuran-carbonitriles and pyran-carbonitriles (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Bioactivity Studies
Studies on derivatives of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile show that it can be instrumental in producing compounds with significant bioactivity, including herbicidal and fungicidal properties (Tian, Song, Wang, & Liu, 2009).
Antibacterial Activity Research
It has also been a substrate in the synthesis of new cyanopyridine derivatives, which were evaluated for antimicrobial activity against various bacteria, showing promising results (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Fluorescence and Antibacterial Properties
Furthermore, its derivatives have been investigated for their fluorescence properties and some showed considerable antibacterial activity, highlighting its potential in both imaging and therapeutic applications (Girgis, Kalmouch, & Hosni, 2004).
Applications in Asymmetric Reduction
The compound has been used in studies involving asymmetric reduction, contributing to the development of enantioselective synthesis processes (Li, Liu, & Deng, 1999).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
特性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWOVWVMJPNFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



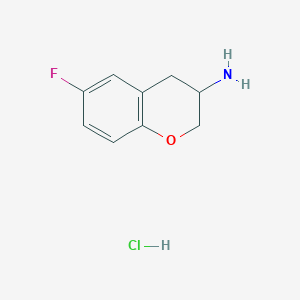
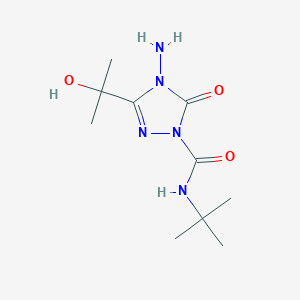



![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)
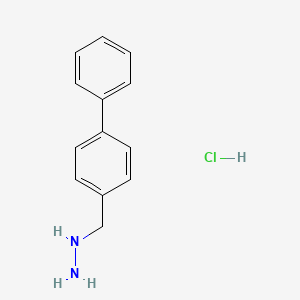
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
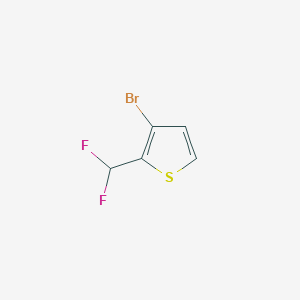
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
